Testosterone glucuronide
Overview
Description
Testosterone glucuronide is an endogenous, naturally occurring steroid and minor urinary metabolite of testosterone . It is the major urinary metabolite of testosterone and is a potential urinary biomarker . The molecular formula of Testosterone glucuronide is C25H36O8 .
Synthesis Analysis
Testosterone glucuronide is formed in vitro from testosterone by the liver . The conjugation is believed to occur at the 17/3-hydroxyl group since the ultraviolet absorption spectrum is characteristic of a conjugated ketone . Testosterone glucuronide (unlabeled and labeled) was synthesized and injected into three normal men, one pregnant woman, and one child . In addition to testosterone glucuronide itself, several urinary metabolites were isolated .Molecular Structure Analysis
The molecular formula of Testosterone glucuronide is C25H36O8 . The average mass is 464.548 Da and the monoisotopic mass is 464.241028 Da .Chemical Reactions Analysis
Testosterone glucuronide is formed in vitro from testosterone by the liver . The conjugation is believed to occur at the 17/3-hydroxyl group . The glucuronide moiety greatly changes the metabolism of testosterone .Physical And Chemical Properties Analysis
Testosterone glucuronide is a highly hydrophilic molecule . The molecular formula is C25H36O8 . The average mass is 464.548 Da and the monoisotopic mass is 464.241028 Da .Scientific Research Applications
1. Metabolic Pathways and Enzymatic Interactions
Testosterone glucuronidation, a critical metabolic process, is mainly catalyzed by UDP-glucuronosyltransferase (UGT) enzymes like UGT2B17. This process converts testosterone to testosterone glucuronide. UGT2B17 is notably the most active enzyme in this glucuronidation, and its activity varies among individuals due to genetic differences, influencing testosterone metabolism and excretion (Sten et al., 2009); (Basit et al., 2018).
2. Doping Detection in Sports
Testosterone glucuronide levels are used as markers in doping tests. The ratio of testosterone to epitestosterone glucuronide (T/E) is a standard measure for detecting testosterone abuse in athletes. Variations in this ratio can be influenced by UGT2B17 enzyme activity, which is genetically determined. This understanding has improved the sensitivity and specificity of doping tests (Okano et al., 2013); (Schulze et al., 2008).
3. Influence of Dietary Components
Certain dietary elements, like green and white teas, can affect testosterone glucuronidation by inhibiting UGT2B17, potentially impacting circulating testosterone levels. This interaction is significant in understanding how diet can influence hormone metabolism and has implications for doping control in sports (Jenkinson et al., 2012).
4. Genetic Aspects and Androgen Disposition
Genetic variations, such as polymorphisms in UGT enzymes, significantly impact testosterone and epitestosterone formation and disposition. This genetic aspect plays a crucial role in understanding individual differences in natural T/E ratios and has implications for doping test results and androgen therapy (Schulze et al., 2008).
5. Pharmacokinetics in Testosterone Therapy
The UGT2B17 genotype influences the pharmacokinetic serum profile of testosterone during testosterone therapy. This genotype-based variation affects testosterone glucuronidation and can have implications for the efficacy and monitoring of testosterone replacement therapy (Bang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKZPECGCSUSBV-HMAFJQTKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@]35C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904352 | |
Record name | Testosterone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Testosterone glucuronide | |
CAS RN |
1180-25-2 | |
Record name | Testosterone glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Testosterone glucuronate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Testosterone glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00904352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Testosterone β-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 156 °C | |
Record name | Testosterone glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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